Cas no 1250371-16-4 (4-(trifluoromethoxy)phenylmethanesulfonamide)

4-(trifluoromethoxy)phenylmethanesulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenemethanesulfonamide, 4-(trifluoromethoxy)-
- [4-(trifluoromethoxy)phenyl]methanesulfonamide
- 4-(trifluoromethoxy)phenylmethanesulfonamide
-
- MDL: MFCD16677700
- インチ: 1S/C8H8F3NO3S/c9-8(10,11)15-7-3-1-6(2-4-7)5-16(12,13)14/h1-4H,5H2,(H2,12,13,14)
- InChIKey: HJHZUVWKKWIBDB-UHFFFAOYSA-N
- SMILES: C1(CS(N)(=O)=O)=CC=C(OC(F)(F)F)C=C1
4-(trifluoromethoxy)phenylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-321187-1.0g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95.0% | 1.0g |
$528.0 | 2025-02-20 | |
Enamine | EN300-321187-0.5g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95.0% | 0.5g |
$407.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01052480-1g |
[4-(Trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95% | 1g |
¥4466.0 | 2023-04-04 | |
Enamine | EN300-321187-0.05g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95.0% | 0.05g |
$101.0 | 2025-02-20 | |
Enamine | EN300-321187-5g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95% | 5g |
$1530.0 | 2023-09-04 | |
Enamine | EN300-321187-0.1g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95.0% | 0.1g |
$152.0 | 2025-02-20 | |
Enamine | EN300-321187-2.5g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95.0% | 2.5g |
$1034.0 | 2025-02-20 | |
Enamine | EN300-321187-5.0g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95.0% | 5.0g |
$1530.0 | 2025-02-20 | |
1PlusChem | 1P01BXXX-500mg |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95% | 500mg |
$565.00 | 2024-07-10 | |
Aaron | AR01BY69-10g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95% | 10g |
$3145.00 | 2023-12-16 |
4-(trifluoromethoxy)phenylmethanesulfonamide 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
4-(trifluoromethoxy)phenylmethanesulfonamideに関する追加情報
Introduction to 4-(trifluoromethoxy)phenylmethanesulfonamide (CAS No. 1250371-16-4)
4-(trifluoromethoxy)phenylmethanesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1250371-16-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and therapeutic potential. The presence of a trifluoromethoxy group in its molecular structure introduces unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 4-(trifluoromethoxy)phenylmethanesulfonamide consists of a phenyl ring substituted with a trifluoromethoxy group at the 4-position and a methanesulfonamide moiety at the 1-position. This arrangement contributes to its distinct physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical factors in determining its suitability for pharmaceutical applications. The trifluoromethoxy group, in particular, is known for its ability to enhance binding affinity and metabolic resistance, making it a valuable feature in the design of bioactive molecules.
In recent years, sulfonamides have been extensively studied due to their broad spectrum of biological activities. These compounds have shown efficacy in various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antiviral applications. The introduction of fluorine atoms into sulfonamide derivatives has further expanded their pharmacological potential by modulating their bioactivity and improving their pharmacokinetic profiles. The compound 4-(trifluoromethoxy)phenylmethanesulfonamide is no exception and has been investigated for its potential role in modulating biological pathways relevant to human health.
One of the most compelling aspects of 4-(trifluoromethoxy)phenylmethanesulfonamide is its structural versatility, which allows for further chemical modifications to tailor its biological properties. Researchers have explored various derivatives of this compound to optimize its activity against specific targets. For instance, modifications to the sulfonamide core or the trifluoromethoxy group can significantly alter its interactions with biological receptors and enzymes. This flexibility makes it an attractive scaffold for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for sulfonamide-based drugs. These methodologies have enabled researchers to predict the binding affinity and selectivity of compounds like 4-(trifluoromethoxy)phenylmethanesulfonamide with high precision. By leveraging these tools, scientists have identified potential lead compounds that exhibit promising activity against disease-causing targets. This has laid the groundwork for further experimental validation and optimization.
The pharmacological profile of 4-(trifluoromethoxy)phenylmethanesulfonamide has been the focus of several preclinical studies. These investigations have revealed interesting interactions with key biological pathways, suggesting its potential as a therapeutic agent. For example, studies have indicated that this compound may inhibit certain enzymes involved in inflammation or cancer progression. While these findings are encouraging, further research is needed to fully elucidate its mechanism of action and assess its safety and efficacy in vivo.
One area where 4-(trifluoromethoxy)phenylmethanesulfonamide shows particular promise is in the treatment of inflammatory diseases. Sulfonamides are known for their ability to modulate inflammatory responses by inhibiting key signaling pathways. The unique structural features of this compound may enhance its ability to interact with inflammatory mediators, thereby reducing symptoms associated with conditions such as rheumatoid arthritis or inflammatory bowel disease. Preliminary data from cell-based assays suggest that it may exert anti-inflammatory effects without significant side effects.
In addition to its potential in inflammation research, 4-(trifluoromethoxy)phenylmethanesulfonamide has also been explored as a candidate for anticancer therapy. Cancer cells often exhibit altered metabolic pathways and signaling networks that contribute to their growth and survival. By targeting these dysregulated processes, sulfonamide derivatives like this one may be able to inhibit tumor progression. Early studies have shown that it can induce apoptosis in certain cancer cell lines while sparing healthy cells, indicating its selectivity as an anticancer agent.
The synthesis of 4-(trifluoromethoxy)phenylmethanesulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques have been employed to ensure high yields and purity of the final product. These methods include palladium-catalyzed cross-coupling reactions, fluorination processes, and sulfonation strategies. The optimization of synthetic routes is crucial for large-scale production and cost-effective manufacturing.
The analytical characterization of 4-(trifluoromethoxy)phenylmethanesulfonamide has been performed using state-of-the-art spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and purity of the compound. Additionally, chromatographic techniques such as high-performance liquid chromatography (HPLC) have been used to isolate and purify the desired product from reaction mixtures.
In conclusion,4-(trifluoromethoxy)phenylmethanesulfonamide (CAS No. 1250371-16-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities。 Further research is warranted to fully explore its therapeutic potential across various disease indications。 As our understanding of molecular mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing next-generation treatments。
1250371-16-4 (4-(trifluoromethoxy)phenylmethanesulfonamide) Related Products
- 1546168-16-4(2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine)
- 1537964-64-9(3-Amino-3-(1,2-thiazol-5-yl)butanamide)
- 2171608-33-4(5-(dimethyl-4H-1,2,4-triazol-3-yl)-1-oxa-8-thia-4-azaspiro5.5undecane)
- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)
- 2060056-89-3(8-(2-nitrophenyl)-6-azaspiro3.4octan-5-one)
- 1261845-91-3(3,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyridine)
- 2385664-49-1(Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)-)
- 1000931-64-5(N-(piperidin-2-yl)methylaminosulfonamide)
- 1797204-75-1(2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one)
- 2680612-55-7(1-Acetyl-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid)




